molecular formula C9H20S B1581570 Methyl n-octyl sulfide CAS No. 3698-95-1

Methyl n-octyl sulfide

Cat. No.: B1581570
CAS No.: 3698-95-1
M. Wt: 160.32 g/mol
InChI Key: AHCJTMBRROLNHV-UHFFFAOYSA-N
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Description

Methyl n-octyl sulfide, also known as this compound, is an organic compound with the molecular formula C₉H₂₀S. It is a colorless to light yellow liquid with a characteristic odor. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and industrial processes .

Preparation Methods

Methyl n-octyl sulfide can be synthesized through several methods. One common method involves the reaction of octanol with sulfur in the presence of sodium hydroxide. The reaction is carried out at an appropriate temperature and time to yield methyl octyl sulfide . This method is known as the Basel synthesis method. Industrial production methods may vary, but they generally involve similar reaction conditions and reagents.

Chemical Reactions Analysis

Methyl n-octyl sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methyl octyl sulfide can yield sulfoxides or sulfones .

Scientific Research Applications

Methyl n-octyl sulfide has several scientific research applications. In chemistry, it is used as a solvent and a reagent in organic synthesis. It is also employed in the preparation of ethers, ketones, and complexes. In biology and medicine, methyl octyl sulfide is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Additionally, it has applications in the production of catalysts and other industrial chemicals .

Mechanism of Action

The mechanism of action of methyl octyl sulfide involves its interaction with molecular targets and pathways. As a sulfide, it can participate in redox reactions, where it can be oxidized to form sulfoxides or sulfones. These reactions can affect various biochemical pathways and processes. The specific molecular targets and pathways involved depend on the context in which methyl octyl sulfide is used .

Comparison with Similar Compounds

Methyl n-octyl sulfide can be compared with other similar compounds, such as ethyl methyl sulfide and butyl methyl sulfide. These compounds share similar chemical structures and properties but differ in their carbon chain lengths. This compound is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Other similar compounds include thiophenol and ethyl phenyl sulfide .

Properties

IUPAC Name

1-methylsulfanyloctane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H20S/c1-3-4-5-6-7-8-9-10-2/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCJTMBRROLNHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20S
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00190470
Record name Methyl octyl sulfide
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Molecular Weight

160.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless liquid with an unpleasant odor; [Chevron Phillips MSDS], Clear colourless liquid; Pungent unpleasant odour
Record name Methyl n-octyl sulfide
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Record name Methyl octyl sulfide
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Solubility

Soluble in water, Soluble (in ethanol)
Record name Methyl octyl sulfide
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Density

0.840-0.860 (20°)
Record name Methyl octyl sulfide
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CAS No.

3698-95-1
Record name Methyl octyl sulfide
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Record name Methyl octyl sulfide
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Record name Methyl octyl sulfide
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Record name METHYL OCTYL SULFIDE
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Synthesis routes and methods I

Procedure details

In a 0.3 liter stainless steel stirred autoclave, 37.9 g (0.26 mole) of n-oct-1-yl mercaptan and 20.3 g (0.29 mole) of potassium methylate were dissolved in 120 ml (3.0 moles) of methanol at 20° C., the resulting potassium octane-1-thiolate solution was heated from 20° to 150° C. in the course of 20 minutes under a carbon monoxide pressure of 300 bar, and the mixture was then kept at this temperature for 15 hours. The carbon monoxide consumed during the reaction was replaced continuously, and the pressure was kept constant at 300 bar. The mixture which emerged from the reactor was distilled under atmospheric pressure, and a methanol/methyl formate mixture was separated off and 38.2 g (92% of theory) of n-octyl methyl sulfide was obtained at 110° C./34 mbar.
Name
potassium octane-1-thiolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
37.9 g
Type
reactant
Reaction Step Two
Name
potassium methylate
Quantity
20.3 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
0.3 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

The procedure of Example 1 was repeated using dimethyldisulphide (96 mg; 1.02 mmol) and 1-octene (358 mg; 3.19 mmol) in acetonitrile (15 ml) at +1.20 V until 2 coulomb equivalents of charge had been passed. After the addition of water and extraction with diethyl ether, there was obtained 106 mg of methylthio-octane. Mass Spec. m/e 217 (M+) and 44 (100%). I.R. 3300 and 1650 cm-1.
Quantity
96 mg
Type
reactant
Reaction Step One
Quantity
358 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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